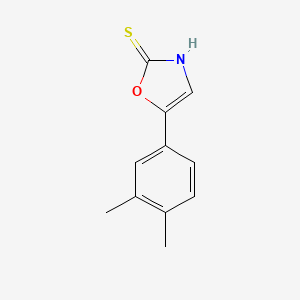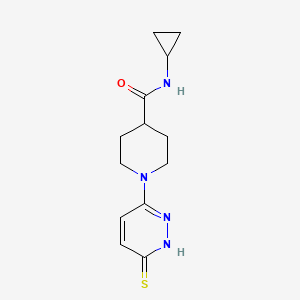
5-(3,4-dimethylphenyl)-2,3-dihydro-1,3-oxazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dimethylphenyl)-2,3-dihydro-1,3-oxazole-2-thione (hereinafter referred to as 5-DMPOT) is a heterocyclic compound, which has a wide range of applications in the field of chemistry. It is used as a precursor for the synthesis of other compounds, and has been studied for its potential use in pharmaceuticals, agrochemicals, and industrial applications. Its unique structure makes it an interesting target for further research.
Applications De Recherche Scientifique
5-DMPOT has been studied for its potential use in various scientific research applications. It has been studied for its potential use in the synthesis of other compounds, such as drugs, agrochemicals, and industrial chemicals. It has also been studied for its potential use in the synthesis of polymers and catalysts. Additionally, it has been studied for its potential use in the synthesis of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 5-DMPOT is not yet fully understood. However, it is believed to act through a variety of mechanisms, including the inhibition of enzymes, the inhibition of cell growth, and the inhibition of protein synthesis. Additionally, it is believed to act as an antioxidant and to have anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMPOT are not yet fully understood. However, it has been shown to have anti-tumor and anti-inflammatory effects in animal models. Additionally, it has been shown to have antioxidant, anti-apoptotic, and anti-fibrotic effects. It has also been shown to have neuroprotective and anti-neurodegenerative effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 5-DMPOT for lab experiments include its low cost and easy availability. Additionally, it is relatively stable and can be stored for long periods of time. The main limitations of 5-DMPOT for lab experiments are its lack of solubility in water and its low solubility in organic solvents. Additionally, it is not very soluble in common organic solvents, such as methanol and ethanol.
Orientations Futures
Future research on 5-DMPOT should focus on its potential use in the synthesis of other compounds, such as drugs, agrochemicals, and industrial chemicals. Additionally, further research should focus on its potential use in the synthesis of polymers and catalysts. Additionally, research should focus on its potential use in the synthesis of organic semiconductors and photovoltaic materials. Finally, further research should focus on its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Méthodes De Synthèse
5-DMPOT can be synthesized through a variety of methods, including the use of Grignard reagents, Wittig-type reactions, and the use of organometallic compounds. In the Grignard method, the starting material is a 3,4-dimethylphenyl halide, which is reacted with a Grignard reagent to form the desired product. In the Wittig-type reaction, the starting material is a 3,4-dimethylphenyl halide, which is reacted with a Wittig reagent to form the desired product. In the organometallic method, the starting material is a 3,4-dimethylphenyl halide, which is reacted with an organometallic compound to form the desired product.
Propriétés
IUPAC Name |
5-(3,4-dimethylphenyl)-3H-1,3-oxazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-7-3-4-9(5-8(7)2)10-6-12-11(14)13-10/h3-6H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSXSEOQYSNHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CNC(=S)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515812.png)
![2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6515822.png)
![7-fluoro-1-(3-fluorophenyl)-2-(4-methoxyphenyl)-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515829.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[9-methoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B6515838.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6515845.png)
![1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6515848.png)
![N-(5-chloro-2-methoxyphenyl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}acetamide](/img/structure/B6515854.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide](/img/structure/B6515863.png)
![2-(3,4-dimethylphenyl)-8-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B6515864.png)
![6-chloro-2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B6515865.png)
![methyl 2-(2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)acetate](/img/structure/B6515877.png)

![3-chloro-6-[(4-chlorophenyl)methanesulfonyl]pyridazine](/img/structure/B6515896.png)
![N-[4-(propan-2-yl)phenyl]-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B6515903.png)